1-Methylpyrrolidinone-5,5,-d2

Beschreibung

BenchChem offers high-quality 1-Methylpyrrolidinone-5,5,-d2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrrolidinone-5,5,-d2 including the price, delivery time, and more detailed information at info@benchchem.com.

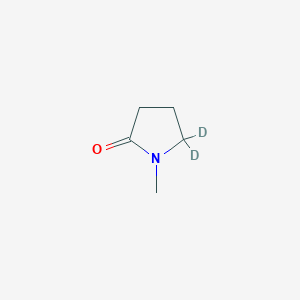

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,5-dideuterio-1-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXISVLQFMRJM-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(=O)N1C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methylpyrrolidinone-5,5,-d2 chemical properties

An In-Depth Technical Guide to 1-Methylpyrrolidinone-5,5-d2: Physicochemical Profiling, Metabolic Tracing, and Analytical Workflows

Executive Summary

1-Methylpyrrolidinone-5,5-d2 (commonly referred to as N-Methyl-2-pyrrolidone-5,5-d2 or NMP-5,5-d2) is a highly specialized, isotopically labeled derivative of the ubiquitous industrial solvent and pharmaceutical excipient, N-Methyl-2-pyrrolidone (NMP). Because NMP is subject to stringent regulatory scrutiny due to its potential reproductive toxicity and teratogenicity[1], accurate biological monitoring of occupational and environmental exposure is critical.

As a Senior Application Scientist, I approach NMP-5,5-d2 not merely as a chemical reagent, but as a precision instrument. By selectively substituting deuterium at the C5 position of the pyrrolidone ring, researchers can leverage this compound for two critical applications: determining the Kinetic Isotope Effect (KIE) during cytochrome P450-mediated metabolism, and serving as an ideal internal standard (IS) for the absolute quantification of NMP in complex biological matrices via LC-MS/MS.

Physicochemical Profiling and Structural Causality

The utility of NMP-5,5-d2 stems directly from its structural homology to unlabeled NMP. The substitution of hydrogen with deuterium at the 5-position increases the molecular weight by exactly 2.01 Da. This mass shift is sufficient to isolate the labeled compound in a mass spectrometer's first quadrupole (Q1) without altering the compound's chromatographic retention time or ionization efficiency[2].

Table 1: Physicochemical and Identification Properties of NMP-5,5-d2

| Property | Value / Description |

| Chemical Name | 1-Methylpyrrolidinone-5,5-d2 |

| CAS Number | 128991-09-3[3] |

| Molecular Formula | C₅H₇D₂NO |

| Molecular Weight | 101.14 g/mol [2] |

| SMILES String | [2H]C1([2H])CCC(=O)N1C |

| Isotopic Purity | Typically ≥98 atom % D |

| Physical State | Colorless to light yellow liquid |

| Role in Analysis | Stable Isotope Labeled (SIL) Internal Standard |

Mechanistic Insights: The NMP Metabolic Pathway

To understand the specific design of the 5,5-d2 label, one must examine the biotransformation of NMP in humans. NMP is rapidly absorbed through the respiratory tract, gastrointestinal tract, and intact skin[4]. Once systemic, it undergoes a predictable, sequential metabolic degradation.

The primary metabolic attack is mediated by cytochrome P450 enzymes (notably CYP1E/CYP2E1 isoforms), which hydroxylate the pyrrolidone ring specifically at the C5 position to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP)[5]. This intermediate is subsequently oxidized to N-methylsuccinimide (MSI), which undergoes further hydroxylation to 2-hydroxy-N-methylsuccinimide (2-HMSI)[6].

Why deuterate the 5-position? The C-D bond possesses a lower zero-point vibrational energy than the C-H bond, making it chemically stronger and more resistant to enzymatic cleavage. By placing deuterium exactly at the site of initial CYP450 oxidation (C5), researchers can induce a primary Kinetic Isotope Effect (KIE). If C5-hydroxylation is the rate-limiting step in NMP clearance, the in vivo half-life of NMP-5,5-d2 will be significantly extended compared to unlabeled NMP. Furthermore, as an analytical internal standard, the 5,5-d2 label guarantees that any degradation or matrix suppression affecting the endogenous NMP during sample preparation will identically affect the standard, creating a self-validating quantification system.

Metabolic biotransformation pathway of NMP highlighting the C5-hydroxylation step.

Table 2: Human Pharmacokinetic Excretion Profile of NMP and Metabolites (Data derived from oral administration studies in human volunteers[5])

| Analyte | Mean Excreted Fraction (Urine) | Approximate Half-Life (Urine) |

| Unchanged NMP | 0.8% | ~4 hours |

| 5-HNMP | 44.0% | ~4 hours |

| MSI | 0.4% | ~8 hours |

| 2-HMSI | 20.0% | ~17 hours |

Note: Because 5-HNMP and 2-HMSI represent the bulk of the excreted dose, they are the primary biomarkers used for biological monitoring[7].

Experimental Protocols & Workflows

To ensure scientific integrity and trustworthiness, analytical methodologies must be designed as self-validating systems. The following protocols demonstrate how NMP-5,5-d2 is utilized to guarantee quantitative accuracy.

Protocol A: LC-MS/MS Quantification of NMP in Human Plasma

This method utilizes NMP-5,5-d2 to correct for variable extraction recoveries and ion suppression caused by plasma phospholipids.

Step-by-Step Methodology:

-

Sample Aliquoting: Transfer 100 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a 1.0 µg/mL NMP-5,5-d2 working solution (prepared in 50% methanol). Causality: Spiking the IS at the very beginning ensures that any volumetric losses or degradation during subsequent steps are proportionally mirrored by the standard.

-

Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (LC-MS grade) containing 0.1% Formic Acid. Vortex vigorously for 2 minutes. Causality: The organic solvent disrupts the hydration shells of plasma proteins, causing them to denature and precipitate, while the highly polar NMP and NMP-5,5-d2 remain partitioned in the supernatant.

-

Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

-

LC-MS/MS Analysis: Inject 5 µL onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: Because NMP is highly polar, standard C18 reverse-phase columns offer poor retention. HILIC provides superior retention and peak shape. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for NMP (e.g., m/z 100.1 → 58.1) and NMP-5,5-d2 (m/z 102.1 → 60.1).

Self-validating LC-MS/MS workflow utilizing NMP-5,5-d2 as an internal standard.

Protocol B: In Vitro Microsomal Stability Assay (KIE Determination)

To determine if C5-hydroxylation is the rate-limiting step in NMP clearance, researchers compare the intrinsic clearance ( CLint ) of unlabeled NMP versus NMP-5,5-d2.

Step-by-Step Methodology:

-

Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL with 100 mM potassium phosphate buffer (pH 7.4) and 3.3 mM MgCl₂.

-

Substrate Addition: Add NMP or NMP-5,5-d2 to separate wells at a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligatory electron donor for cytochrome P450 enzymes; without it, the C5-hydroxylation cannot occur.

-

Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, 45, 60 minutes), remove a 50 µL aliquot and immediately quench the reaction by dispensing it into 150 µL of ice-cold acetonitrile containing an independent analytical internal standard (e.g., NMP-d9). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

-

Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the depletion half-life ( t1/2 ) and intrinsic clearance. A significantly longer t1/2 for NMP-5,5-d2 confirms a strong primary kinetic isotope effect at the C5 position.

References

-

Pharmaffiliates. "CAS No : 128991-09-3 | Chemical Name : 1-Methylpyrrolidinone-5,5-d2." Pharmaffiliates Catalog. Available at:[Link]

-

World Health Organization (WHO). "N-METHYL-2-PYRROLIDONE - IRIS." Concise International Chemical Assessment Document 35. Available at:[Link]

-

Lund University. "Levels of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine from volunteers." International Archives of Occupational and Environmental Health. Available at: [Link]

-

Akesson B, Jönsson BA. "Major metabolic pathway for N-methyl-2-pyrrolidone in humans." Drug Metabolism and Disposition, 1997 Feb;25(2):267-9. Available at:[Link]

Sources

- 1. DSpace [iris.who.int]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Significance of Isotopic Labeling

An In-depth Technical Guide to the Physical Properties of 1-Methylpyrrolidinone-5,5,-d2

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Methylpyrrolidinone-5,5,-d2 (NMP-d2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in experimental design and analysis. We will explore the nuanced differences imparted by isotopic labeling and provide actionable protocols for its characterization and application.

1-Methylpyrrolidinone (NMP) is a versatile aprotic solvent with a high boiling point and strong solvency, making it invaluable across various industries, from petrochemicals and polymers to pharmaceuticals.[1] Its application in drug formulation and as a reaction medium necessitates a deep understanding of its metabolic fate and reaction mechanisms. 1-Methylpyrrolidinone-5,5,-d2 is a stable, isotopically labeled variant of NMP where two hydrogen atoms at the C5 position are replaced with deuterium.

This specific labeling is not a trivial modification. It provides a powerful tool for researchers, enabling:

-

Mechanistic Elucidation: Tracking the involvement of the C5 position in chemical reactions.

-

Metabolic Studies: Distinguishing administered NMP-d2 from endogenous or environmental NMP in biological systems.

-

Quantitative Analysis: Serving as an ideal internal standard in mass spectrometry-based assays due to its near-identical chemical behavior and distinct mass.

This guide delves into the core properties of NMP-d2, focusing on how deuteration influences its analytical signature and how to leverage these differences in a research context.

Chemical Identity and Structure

Correctly identifying the target compound is the foundation of any rigorous scientific endeavor. The structural and identifying information for 1-Methylpyrrolidinone-5,5,-d2 is detailed below.

-

IUPAC Name: 1-Methyl-5,5-dideuteriopyrrolidin-2-one

-

Synonyms: N-Methylpyrrolidinone-5,5-d2, NMP-d2

-

CAS Number: 35934-26-2

-

Molecular Formula: C₅H₇D₂NO

-

Molecular Weight: 101.15 g/mol

The molecular structure, highlighting the position of deuterium labeling, is presented below.

Caption: Molecular structure of 1-Methylpyrrolidinone-5,5,-d2.

Core Physical Properties

The introduction of two deuterium atoms results in a marginal increase in molecular weight but has a negligible effect on the macroscopic physical properties compared to the non-labeled NMP. For experimental planning, the physical properties of standard NMP can be used as a reliable proxy.

| Property | 1-Methylpyrrolidinone (NMP) | 1-Methylpyrrolidinone-5,5,-d2 | Rationale for Similarity |

| Molecular Weight | 99.13 g/mol [2] | 101.15 g/mol | Calculated increase due to two deuterium atoms. |

| Appearance | Colorless liquid, mild amine odor[3] | Colorless liquid, mild amine odor | Isotopic substitution does not affect visual properties or odor. |

| Boiling Point | 202-204 °C[1] | Expected to be ~202-204 °C | Minor mass increase has a negligible effect on intermolecular forces and boiling point. |

| Melting Point | -24 °C[1] | Expected to be ~-24 °C | Negligible effect on crystal lattice energy. |

| Density | 1.028 g/mL (at 25 °C)[4] | Expected to be slightly higher (~1.04 g/mL) | The D₂O vs H₂O density difference suggests a ~1-2% increase. |

| Refractive Index | n20/D 1.47[5] | Expected to be ~1.47 | Electronic structure is unchanged, hence no significant change in light refraction. |

| Solubility | Miscible with water, soluble in most organic solvents[1] | Miscible with water, soluble in most organic solvents | Polarity and hydrogen bonding capability are virtually identical. |

Spectroscopic Characterization: The Analytical Fingerprint

The primary utility of NMP-d2 lies in its distinct spectroscopic signature compared to its hydrogen-containing counterpart. This section details the expected differences and provides a framework for analytical confirmation.

Mass Spectrometry (MS)

In mass spectrometry, NMP-d2 is easily distinguished from NMP. The molecular ion peak will appear at an m/z value that is 2 units higher than that of NMP.

-

NMP (C₅H₉NO): Molecular Ion [M]⁺ at m/z ≈ 99.07

-

NMP-d2 (C₅H₇D₂NO): Molecular Ion [M]⁺ at m/z ≈ 101.08

This mass shift is the cornerstone of its use as an internal standard for quantitative analysis. The fragmentation pattern will also exhibit predictable shifts for any fragments retaining the C5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive confirmation of the deuteration site. The substitution of protons with deuterium at the C5 position leads to significant and predictable changes in both ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Changes:

-

Disappearance of the C5-H Signal: In a standard NMP spectrum, the protons at the C5 position appear as a triplet around 2.4 ppm. In NMP-d2, this signal will be absent.

-

Multiplicity Changes: The signal for the protons at the C4 position (adjacent to C5) will change. The coupling (J-coupling) from the C5 protons will be gone. Therefore, the C4 proton signal, typically a triplet in NMP, will simplify to a singlet (or a narrowly split multiplet due to coupling with deuterium, which is often not resolved).

Expected ¹³C NMR Spectral Changes:

-

C5 Signal Attenuation: The carbon signal for C5 will be significantly attenuated due to the loss of the Nuclear Overhauser Effect (NOE) from the attached protons.

-

C5 Signal Multiplicity: The C5 signal will appear as a triplet due to one-bond coupling to deuterium (¹J-CD), which has a spin I=1.

The following workflow is recommended for the NMR analysis of NMP-d2.

Caption: Recommended workflow for NMR analysis of NMP-d2.

Infrared (IR) Spectroscopy

In IR spectroscopy, the C-D stretching vibrations appear at a lower frequency (wavenumber) than C-H stretches due to the heavier mass of deuterium.

-

Typical C-H stretch: ~2850-3000 cm⁻¹

-

Expected C-D stretch: ~2100-2200 cm⁻¹

The presence of absorption bands in the C-D stretch region and a corresponding reduction in the intensity of the C-H aliphatic stretching region can serve as supporting evidence for successful deuteration.

Synthesis and Isotopic Purity Assessment

While NMP is typically produced from γ-butyrolactone and methylamine, the synthesis of NMP-d2 would necessitate a deuterated starting material.[1] A plausible route involves the reduction of N-methylsuccinimide with a deuterium source or starting from a commercially available deuterated γ-butyrolactone.

Protocol: Isotopic Purity Determination by GC-MS

The most critical quality attribute for an isotopically labeled compound is its isotopic purity. This protocol outlines a standard method for its determination.

Objective: To quantify the percentage of NMP-d2 relative to partially deuterated (d1) and non-deuterated (d0) species.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the NMP-d2 sample (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate.

-

GC Separation: Inject 1 µL of the sample into the GC. Use a standard nonpolar column (e.g., DB-5ms) and a temperature program that provides a sharp, symmetric peak for NMP.

-

MS Detection: Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode.

-

Monitor m/z 99.07 (for NMP-d0)

-

Monitor m/z 100.08 (for NMP-d1)

-

Monitor m/z 101.08 (for NMP-d2)

-

-

Data Analysis:

-

Integrate the peak area for each monitored ion at the retention time corresponding to NMP.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(d2) / (Area(d0) + Area(d1) + Area(d2))] * 100

-

Trustworthiness Insight: This self-validating system directly measures the mass distribution, providing an unambiguous assessment of isotopic enrichment. A purity value >98% is typically required for use as an internal standard in regulated bioanalysis.

Applications and Rationale

The choice to use NMP-d2 over standard NMP is driven by specific experimental needs where distinguishing between molecules is essential.

Caption: The role of NMP-d2 as a distinct chemical entity in research.

-

Pharmacokinetic (PK) Studies: In drug development, if a formulation contains NMP as an excipient, regulatory bodies may require data on its absorption, distribution, metabolism, and excretion (ADME). Administering a drug with NMP-d2 allows researchers to accurately measure its concentration in blood or urine via LC-MS/MS, using commercially available NMP-d9 as an internal standard, without interference from environmental NMP exposure.[3][6]

-

Metabolite Identification: NMP is metabolized via hydroxylation, primarily at the C5 position, to form 5-hydroxy-N-methyl-2-pyrrolidone.[3] Using NMP-d2 and analyzing metabolites by high-resolution mass spectrometry allows for the unambiguous identification of metabolites that retain the deuterium label, confirming the metabolic pathway.

Safety and Handling

1-Methylpyrrolidinone-5,5,-d2 should be handled with the same precautions as standard NMP. NMP is classified as a substance that may damage fertility or the unborn child and can cause skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, separated from strong oxidants and acids.[7]

By understanding its unique analytical properties and handling it with appropriate care, researchers can safely and effectively leverage 1-Methylpyrrolidinone-5,5,-d2 to achieve their scientific objectives.

References

-

N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Retrieved March 13, 2026, from [Link]

-

1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE) - Ataman Kimya. (n.d.). Retrieved March 13, 2026, from [Link]

-

N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. (n.d.). Retrieved March 13, 2026, from [Link]

-

ICSC 0513 - N-METHYL-2-PYRROLIDONE. (2021). Retrieved March 13, 2026, from [Link]

-

N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - INCHEM. (2001). Retrieved March 13, 2026, from [Link]

-

N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration. (2021, January 5). Retrieved March 13, 2026, from [Link]

-

2-Pyrrolidinone, 1-methyl- - NIST WebBook. (n.d.). Retrieved March 13, 2026, from [Link]

-

Introduction to 1-methyl-2-pyrrolidone | Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, January 2). Retrieved March 13, 2026, from [Link]

Sources

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 4. N-Methyl-2-pyrrolidone CAS#: 872-50-4 [amp.chemicalbook.com]

- 5. 1-Methyl-2-pyrrolidinone ACS reagent, = 99.0 872-50-4 [sigmaaldrich.com]

- 6. N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration [osha.gov]

- 7. ICSC 0513 - N-METHYL-2-PYRROLIDONE [chemicalsafety.ilo.org]

1-Methylpyrrolidinone-5,5,-d2 toxicity and hazards

An In-depth Technical Guide to the Toxicity and Hazards of 1-Methylpyrrolidinone-5,5,-d2

Authored by: Gemini, Senior Application Scientist

Abstract

1-Methylpyrrolidinone (NMP) is a widely utilized organic solvent with a well-documented toxicological profile, most notably concerning reproductive and developmental toxicity. Its deuterated isotopologue, 1-Methylpyrrolidinone-5,5,-d2, sees application in mechanistic studies of metabolism and toxicity. This guide provides a comprehensive technical overview of the known hazards of NMP as a baseline for understanding the potential risks associated with its deuterated form. We will delve into the toxicokinetics, metabolic pathways, and specific organ toxicities of NMP. A central focus will be the theoretical and practical implications of deuterium substitution at the C5 position—the primary site of metabolic oxidation—on the compound's safety profile, framed by the principles of the kinetic isotope effect (KIE). This document is intended for researchers, toxicologists, and drug development professionals who handle or investigate these compounds, offering field-proven insights and methodologies for risk assessment and safe laboratory practice.

Introduction: N-Methylpyrrolidone and the Role of Deuteration

N-Methyl-2-pyrrolidone (NMP), a hygroscopic, colorless liquid, is a polar aprotic solvent with exceptional solvating properties for a wide range of organic and inorganic compounds.[1] This has led to its extensive use across numerous industries, including petrochemical processing, microelectronics fabrication, paint and coatings removal, and pharmaceutical formulations.[1][2][3][4] In the pharmaceutical sciences, NMP serves as a solubilizing excipient and a penetration enhancer for transdermal drug delivery systems.[3][5][6]

1-Methylpyrrolidinone-5,5,-d2 (d2-NMP) is a stable isotope-labeled version of NMP where two hydrogen atoms on the carbon adjacent to the carbonyl group (C5) are replaced with deuterium. This specific deuteration makes it an invaluable tool in scientific research. Stable isotopes are frequently used to trace the metabolic fate of compounds and to investigate mechanisms of toxicity without the need for radioactive labeling.[7][8] The substitution of hydrogen with deuterium can alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE), which can provide insights into rate-determining steps of biotransformation and potentially modify a compound's pharmacokinetic and toxicological properties.[9][10]

Physicochemical Properties of N-Methylpyrrolidone

Understanding the physical and chemical properties of NMP is fundamental to assessing its exposure potential and implementing appropriate safety measures.

| Property | Value | Source |

| CAS Number | 872-50-4 | [1] |

| Molecular Formula | C₅H₉NO | [11] |

| Molecular Weight | 99.13 g/mol | - |

| Appearance | Colorless to slightly yellow liquid | [1][11] |

| Odor | Mild amine-like or "fishy" odor | [1][11] |

| Boiling Point | 202 °C (395.6 °F) | - |

| Melting Point | -24 °C (-11.2 °F) | - |

| Flash Point | 91 °C (196 °F) | [11] |

| Vapor Pressure | 0.32 hPa at 20 °C | [12] |

| Water Solubility | Completely miscible | [1] |

| log P (octanol/water) | -0.46 | [12] |

Toxicokinetics and Metabolism

Absorption, Distribution, and Excretion

NMP is readily absorbed following inhalation, oral, and dermal exposure in both humans and animals.[1][3][11] Its rapid penetration through human skin is a significant route of occupational exposure.[1][3] Once absorbed, NMP is distributed throughout the organism, with relatively high concentrations found in sexual organs.[3][6] The majority of an administered dose is eliminated within 24 hours, primarily through excretion of metabolites in the urine.[1][3][11]

Metabolic Pathway of N-Methylpyrrolidone

The primary metabolic pathway for NMP involves oxidation mediated by cytochrome P450 (CYP) enzymes.[3][13] The initial and rate-limiting step is the hydroxylation at the C5 position to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) . This major metabolite is then further oxidized to N-methylsuccinimide (MSI) , which can be subsequently hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI) .[1][3][13][14] These polar metabolites are then efficiently excreted via the kidneys.[1] In human volunteers given an oral dose of NMP, approximately 44% was recovered in the urine as 5-HNMP and 20% as 2-HMSI.[14]

The Kinetic Isotope Effect and d2-NMP Metabolism

The strength of a carbon-hydrogen (C-H) bond is dependent on the mass of the atoms. A carbon-deuterium (C-D) bond is stronger than a C-H bond.[10] If the cleavage of a C-H bond is the rate-determining step in a metabolic reaction, replacing hydrogen with deuterium will slow down the reaction rate.[10] This is the kinetic isotope effect (KIE).

Since the primary metabolic transformation of NMP is hydroxylation at the C5 position, deuteration at this site in 1-Methylpyrrolidinone-5,5,-d2 is expected to exhibit a significant KIE. This would lead to:

-

Slower formation of the primary metabolite, 5-HNMP.

-

Increased plasma half-life and overall exposure (AUC) to the parent d2-NMP.

-

Potential for metabolic switching, where alternative, minor metabolic pathways become more prominent.[10]

This alteration in metabolism is the critical factor when considering the toxicity of d2-NMP relative to its non-deuterated parent.

Toxicological Profile of N-Methylpyrrolidone

The toxicity of d2-NMP has not been extensively studied. Therefore, a thorough understanding of the hazards of the parent compound, NMP, is essential for a predictive toxicological assessment.

Acute Toxicity

NMP exhibits low acute toxicity in animal studies via oral, dermal, and inhalation routes.[1][15]

| Route | Species | Value (LD50/LC50) | Source |

| Oral | Rat | 3,914 - 4,150 mg/kg | [12][16] |

| Dermal | Rat | >5,000 mg/kg | [12][16] |

| Inhalation | Rat | >5.1 mg/L (4h) | [12][16] |

Skin and Eye Irritation

NMP is classified as a skin and eye irritant.[2][17][18] Prolonged or repeated skin contact can cause dermatitis, redness, and cracking due to its defatting action.[1] It is classified as causing serious eye irritation.[19][18]

Reproductive and Developmental Toxicity

This is the most significant toxicological concern for NMP. The European Chemicals Agency (ECHA) classifies NMP as a "Substance of Very High Concern" due to its reproductive toxicity.[20]

-

Developmental Toxicity: NMP is a known developmental toxicant.[20] Exposure during pregnancy in animal studies has been shown to cause increased pre-implantation losses, decreased fetal weights, delayed ossification, and fetal death (miscarriage or stillbirth).[1][20] The US EPA has highlighted that exposure to NMP in paint strippers poses a significant risk of adverse developmental effects to female workers and consumers of childbearing age.[11]

-

Reproductive Toxicity: NMP is toxic to the reproductive systems of both male and female test animals. In male rats, sub-chronic exposure to high doses (1000 mg/kg/day) caused infertility and extensive damage to the seminiferous epithelium of the testes.[4][21]

Specific Target Organ Toxicity (STOT)

-

Central Nervous System (CNS): Overexposure to NMP can affect the CNS, causing symptoms similar to alcohol intoxication, such as headache and dizziness.

-

Respiratory System: NMP vapor or mists can cause respiratory tract irritation.[17][22][23]

-

Liver and Kidney: High-dose, repeated exposure in animal studies has been associated with liver and kidney effects, though NMP is considered unlikely to cause organ damage if CNS effects are not present.[11][20]

Genotoxicity and Carcinogenicity

NMP has not been found to be mutagenic in several standard tests. In a 2-year inhalation study in rats, NMP did not show any carcinogenic effects.[24]

Hazard Assessment of 1-Methylpyrrolidinone-5,5,-d2

The primary toxicological difference between NMP and d2-NMP will likely stem from the kinetic isotope effect on its metabolism.

-

Increased Parent Compound Toxicity: By slowing the rate of metabolic clearance, deuteration will increase the systemic exposure to the parent compound. If the parent molecule is responsible for the primary toxic effects (e.g., reproductive toxicity), d2-NMP could theoretically present a greater hazard than an equivalent dose of NMP.

-

Decreased Metabolite-Mediated Toxicity: Conversely, if a metabolite is the primary toxic species, deuteration could reduce toxicity. For NMP, one study using the Microtox assay found that the metabolite N-methylsuccinimide (MSI) was more toxic than the parent compound.[25] In this scenario, the slower formation of MSI from d2-NMP could lead to a reduction in this specific toxic endpoint.

Risk Management and Safe Handling

Given the significant reproductive hazards, stringent safety protocols are mandatory when handling both NMP and d2-NMP.

-

Engineering Controls: Always handle these compounds in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, laminate film). Double-gloving is recommended due to NMP's high skin permeability. Check glove manufacturer data for breakthrough times.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A chemically resistant lab coat or apron must be worn.

-

-

Hygiene Practices: Avoid all skin contact. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

-

Special Precautions for Personnel of Childbearing Potential: Due to the severe developmental toxicity, personnel who are pregnant, planning to become pregnant, or breastfeeding should be explicitly advised of the risks and should avoid exposure.[18]

Experimental Protocol: Comparative In Vitro Metabolism

This protocol outlines a standard experiment to directly measure the kinetic isotope effect on the metabolism of NMP versus d2-NMP using liver microsomes, which are a source of CYP450 enzymes.

Methodology

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 7.4).

-

Prepare stock solutions of NMP and d2-NMP (e.g., 100 mM in DMSO).

-

Prepare an NADPH regenerating system solution (or use NADPH directly).

-

Prepare analytical standards for NMP, d2-NMP, and 5-HNMP for the calibration curve.

-

-

Incubation:

-

In a microcentrifuge tube, pre-warm pooled human liver microsomes (final concentration e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the substrate (NMP or d2-NMP, final concentration e.g., 1 µM) and the NADPH solution (final concentration e.g., 1 mM). The final reaction volume is typically 200-500 µL.

-

Run parallel incubations without NADPH as a negative control to assess non-enzymatic degradation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately add the aliquot to a tube containing a quenching solution (e.g., 2-3 volumes of ice-cold acetonitrile containing an internal standard).

-

Vortex thoroughly to stop the reaction and precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Develop a method to separate and detect the parent compound (NMP or d2-NMP) and the primary metabolite (5-HNMP). Use multiple reaction monitoring (MRM) for sensitive and specific quantification.

-

-

Data Analysis:

-

Plot the natural log of the remaining parent compound concentration versus time for both NMP and d2-NMP.

-

The slope of this line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½ = 0.693 / k).

-

The KIE can be estimated by the ratio of the clearance rates (k_H / k_D). A value significantly greater than 1 indicates a deuterium isotope effect.

-

References

- N-Methyl-2-pyrrolidone - Wikipedia.

- N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity - ChemicalBook.

- Get the Facts: NMP (N-Methylpyrrolidone) - Toxic-Free Future.

- Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed.

- N-Methylpyrrolidone (NMP) - California Department of Public Health.

- Assessment of Reproductive Toxicity and Gonadotoxic Potential of N-Methyl-2-Pyrrolidone in Male Rats | Request PDF - ResearchGate.

- Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed.

- N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - INCHEM.

- Applications of stable isotopes in clinical pharmacology - PMC.

- ACSH Explains: What's The Story On N-Methylpyrrolidone? - American Council on Science and Health.

- Evaluation of N-Methylpyrrolidone and Its Oxidative Products Toxicity Utilizing the Microtox Assay - ACS Publications.

- Metabolism of N-Methyl-2-Pyrrolidone in Honey Bee Adults and Larvae: Exploring Age Related Differences in Toxic Effects - ACS Publications.

- N-METHYL-2-PYRROLIDONE - World Health Organization.

- Toxicity of N-methyl-2-pyrrolidone (NMP): teratogenic, subchronic, and two-year inhalation studies - PubMed.

- Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PLOS.

- Kinetic isotope effect – Knowledge and References - Taylor & Francis Online.

- Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies - ACS Publications.

- SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone - Greenfield Global.

- Hazardous substance assessment – 1-Methyl-2-pyrrolidone - Canada.ca.

- Safety Data Sheet: N-methyl-2-pyrrolidone - Chemos GmbH & Co. KG.

- Safety Data Sheet (N-METHYLPYRROLIDONE (NMP)) - JMN Specialties, Inc.

- N-Methylpyrrolidone - SAFETY DATA SHEET - A.G. Layne, Inc.

- SAFETY DATA SHEET - Fisher Scientific.

- Safety Data Sheet: N-Methyl-2-pyrrolidone - Carl ROTH.

- Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone - Semantic Scholar.

- (PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone - ResearchGate.

Sources

- 1. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]

- 4. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. acsh.org [acsh.org]

- 12. carlroth.com [carlroth.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Major metabolic pathway for N-methyl-2-pyrrolidone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DSpace [iris.who.int]

- 16. Hazardous substance assessment – 1-Methyl-2-pyrrolidone - Canada.ca [canada.ca]

- 17. greenfield.com [greenfield.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. chemos.de [chemos.de]

- 20. toxicfreefuture.org [toxicfreefuture.org]

- 21. researchgate.net [researchgate.net]

- 22. jmnspecialties.com [jmnspecialties.com]

- 23. aglayne.com [aglayne.com]

- 24. Toxicity of N-methyl-2-pyrrolidone (NMP): teratogenic, subchronic, and two-year inhalation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Navigating the Isotopic Landscape: A Comprehensive Technical Guide to the Stability and Storage of 1-Methylpyrrolidinone-5,5,-d2

This guide provides an in-depth exploration of the stability and optimal storage conditions for 1-Methylpyrrolidinone-5,5,-d2 (d2-NMP), a deuterated isotopologue of the widely used aprotic solvent, N-Methylpyrrolidinone (NMP). In the realm of pharmaceutical research and development, particularly in mechanistic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry, the isotopic and chemical purity of d2-NMP is paramount. This document offers a foundational understanding of its chemical properties, discusses potential degradation pathways based on data from its non-deuterated counterpart, and provides actionable protocols for its handling, storage, and stability assessment.

The Impact of Deuteration on Physicochemical Properties

1-Methylpyrrolidinone-5,5,-d2 is structurally identical to NMP, with the exception of the substitution of two hydrogen atoms with deuterium at the C-5 position of the pyrrolidinone ring. This isotopic substitution results in a slight increase in molecular weight but does not significantly alter bulk physical properties such as boiling point, density, or viscosity under standard conditions. However, the C-D bond is stronger than the C-H bond, a phenomenon that can lead to a kinetic isotope effect (KIE) in reactions where the cleavage of this bond is rate-determining. This is a critical consideration for the stability of d2-NMP, as it may exhibit altered susceptibility to certain degradation pathways compared to NMP.[1]

Physicochemical Properties of 1-Methylpyrrolidinone and its Deuterated Analog

| Property | 1-Methylpyrrolidinone (NMP) | 1-Methylpyrrolidinone-5,5,-d2 (d2-NMP) |

| Molecular Formula | C5H9NO | C5H7D2NO |

| Molecular Weight | 99.13 g/mol [2] | 101.14 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |

| Boiling Point | 202-204 °C[3] | Expected to be similar to NMP |

| Melting Point | -24 °C | Expected to be similar to NMP |

| Density | 1.028 g/mL at 25 °C[2] | Expected to be slightly higher than NMP |

| Solubility | Miscible with water and most organic solvents[3] | Miscible with water and most organic solvents |

Understanding the Stability Profile of d2-NMP

The stability of d2-NMP is influenced by environmental factors such as temperature, light, oxygen, and pH. While specific stability data for the deuterated form is not extensively available, the degradation pathways of NMP provide a robust framework for understanding its potential liabilities.

Key Degradation Pathways

NMP is known to be susceptible to oxidation and hydrolysis under certain conditions.[4]

-

Oxidative Degradation : Exposure to oxygen, especially in the presence of transition metals or light, can initiate oxidative degradation.[4] For NMP, oxidation can occur at the C-5 position, leading to the formation of 5-hydroxy-N-methylpyrrolidone (5-HNMP), which can be further oxidized to N-methylsuccinimide (NMS).[4] Given that d2-NMP is deuterated at this reactive site, the rate of this specific oxidative pathway may be reduced due to the kinetic isotope effect. Another potential oxidative pathway involves the N-methyl group, leading to the formation of 1-formyl-2-pyrrolidone (FP).[4]

-

Hydrolytic Degradation : The lactam ring in NMP is susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening and the formation of N-methyl-4-aminobutanoic acid (NM4ABA).[4] This degradation is generally slow under neutral conditions but is accelerated at pH extremes.

-

Photodegradation : Exposure to light can promote decomposition.

-

Sonochemical Degradation : Sonication of NMP has been shown to produce organic nanoparticles, indicating that high-energy input can induce degradation and polymerization.[5]

Caption: Potential degradation pathways for 1-Methylpyrrolidinone-5,5,-d2.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of 1-Methylpyrrolidinone-5,5,-d2, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8 °C for long-term storage.[3] For general lab use, storage at 15-25 °C is acceptable.[6] | Reduces the rate of potential degradation reactions. |

| Light | Store in amber, light-resistant containers.[6] | Protects the compound from photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation.[4] |

| Moisture | Keep container tightly sealed. NMP is hygroscopic.[6] | Prevents absorption of atmospheric moisture, which could facilitate hydrolysis. |

| Container | Use high-density polyethylene (HDPE) bottles for electronic grade or high purity samples. Carbon steel or stainless steel are also suitable.[7] | Avoids leaching of contaminants from glass containers.[7] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, strong bases, and copper. | Prevents vigorous and potentially hazardous reactions. |

Experimental Protocols for Stability Assessment

To experimentally verify the stability of a given batch of 1-Methylpyrrolidinone-5,5,-d2, forced degradation studies are invaluable. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and develop stability-indicating analytical methods.[8][9]

General Workflow for Forced Degradation Studies

Caption: A general experimental workflow for forced degradation studies.

Protocol 1: Acid and Base-Catalyzed Hydrolysis

-

Preparation : Prepare a stock solution of 1-Methylpyrrolidinone-5,5,-d2 in a suitable solvent (e.g., water or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis : To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

-

Base Hydrolysis : To a separate aliquot, add an equal volume of 0.1 N NaOH.

-

Incubation : Incubate both solutions, along with a control (stock solution with an equal volume of water), at 60°C for 24-48 hours.

-

Sampling and Analysis : At designated time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC-UV/MS method.[9]

Protocol 2: Oxidative Degradation

-

Preparation : Prepare a 1 mg/mL stock solution of d2-NMP.

-

Oxidizing Agent : To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Incubation : Keep the solution at room temperature for 24-48 hours, protected from light.

-

Control : Maintain a control sample of the stock solution under the same conditions without the addition of hydrogen peroxide.

-

Analysis : Analyze both the stressed and control samples by HPLC-UV/MS.[8]

Protocol 3: Photostability

-

Sample Preparation : Place a solution of d2-NMP in a photostable, transparent container.

-

Control : Prepare an identical sample and wrap it in aluminum foil to protect it from light.

-

Exposure : Expose both samples to a light source that provides both UV and visible light, following ICH Q1B guidelines.

-

Analysis : After the exposure period, analyze both the exposed and control samples by HPLC-UV/MS to assess for photodegradation.

Protocol 4: Thermal Degradation

-

Sample Preparation : Place the d2-NMP, either as a neat liquid or in solution, in a sealed vial.

-

Incubation : Heat the vial in an oven at a temperature below its boiling point (e.g., 80-100°C) for an extended period (e.g., 48-72 hours).

-

Control : Store a control sample at the recommended storage temperature.

-

Analysis : After the incubation period, allow the heated sample to cool to room temperature and analyze both the stressed and control samples by HPLC-UV/MS.

Conclusion

The stability and proper storage of 1-Methylpyrrolidinone-5,5,-d2 are critical for its effective use in research and development. While it is a generally stable compound, it is susceptible to degradation under conditions of extreme pH, oxidative stress, and exposure to light. The deuteration at the C-5 position may confer a modest increase in stability against certain oxidative pathways due to the kinetic isotope effect. Adherence to the recommended storage conditions—refrigeration, protection from light and moisture, and storage under an inert atmosphere—will ensure the preservation of its chemical and isotopic integrity. The provided experimental protocols offer a framework for the systematic evaluation of its stability, enabling researchers to confidently utilize this valuable deuterated solvent in their studies.

References

-

Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PMC. Available at: [Link]

-

Sonochemical Degradation of N-Methylpyrrolidone and Its Influence on Single Walled Carbon Nanotube Dispersion. ResearchGate. Available at: [Link]

-

Safety Data Sheet: N-Methyl-2-pyrrolidone. Carl ROTH. Available at: [Link]

-

SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Greenfield Global. Available at: [Link]

-

The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing. National Center for Biotechnology Information. Available at: [Link]

-

2-Pyrrolidinone, 1-methyl-. NIST WebBook. Available at: [Link]

-

Sonochemical degradation of N-methylpyrrolidone and its influence on single walled carbon nanotube dispersion. Royal Society of Chemistry. Available at: [Link]

-

Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. Available at: [Link]

-

N-Methylpyrrolidone Handling and Storage. P2 InfoHouse. Available at: [Link]

-

1-METHYL-5-PYRROLIDINONE. Ataman Kimya. Available at: [Link]

-

Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. IDEAS/RePEc. Available at: [Link]

-

How to store NMP (N-methyl-2-pyrrolidone) solvent and how long can it be stored?. ESCHEM. Available at: [Link]

-

Safety Data Sheet: N-methyl-2-pyrrolidone. Chemos GmbH & Co.KG. Available at: [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. greenfield.com [greenfield.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. p2infohouse.org [p2infohouse.org]

- 8. The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmainfo.in [pharmainfo.in]

1-Methylpyrrolidinone-5,5,-d2 solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Methylpyrrolidinone-5,5,-d2 in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methylpyrrolidinone-5,5,-d2 (NMP-d2). While specific quantitative solubility data for this deuterated solvent is not extensively published, this document synthesizes information based on the well-documented properties of its non-deuterated analogue, 1-Methylpyrrolidinone (NMP), and the fundamental principles of isotopic effects on physicochemical properties. The guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMP-d2 in their applications. We will explore the theoretical underpinnings of its solubility, present extrapolated solubility profiles in common organic solvents, and provide detailed experimental protocols for empirical determination.

Introduction to 1-Methylpyrrolidinone-5,5,-d2

1-Methylpyrrolidinone (NMP) is a versatile, polar aprotic solvent widely employed in various industrial and research applications due to its high solvency for a broad range of organic and inorganic compounds.[1][2][3] 1-Methylpyrrolidinone-5,5,-d2 is a deuterated isotopologue of NMP, where two hydrogen atoms on the carbon atom at position 5 of the pyrrolidinone ring are replaced with deuterium atoms.

The primary application of deuterated solvents like NMP-d2 is in Nuclear Magnetic Resonance (NMR) spectroscopy, where the absence of proton signals from the solvent eliminates interference with the analyte's spectrum.[4] Furthermore, isotopic labeling is a powerful tool for investigating reaction mechanisms and tracing metabolic pathways.[4] Understanding the solubility of NMP-d2 in various organic solvents is paramount for its effective use in these applications, as well as in serving as a reaction medium for sensitive chemical processes.

Physicochemical Properties and the Impact of Deuteration

The solubility of a substance is governed by its physicochemical properties, including polarity, hydrogen bonding capability, and molar volume. NMP is a high-boiling, low-viscosity liquid with a strong dipole moment.[1] It is miscible with water and a wide array of organic solvents.[1][5][6]

The substitution of hydrogen with deuterium in NMP-d2 is expected to have a subtle but measurable effect on its physical properties due to the greater mass of deuterium. This can lead to slight differences in intermolecular interactions. However, for the purpose of general solubility and miscibility with organic solvents, the behavior of NMP-d2 is anticipated to be very similar to that of NMP.[7] Significant deviations in solubility are not expected, particularly with solvents in which NMP is fully miscible.

Solubility Profile of 1-Methylpyrrolidinone-5,5,-d2

Based on the extensive data available for NMP, the following table summarizes the expected solubility of NMP-d2 in a range of common organic solvents. It is critical to note that this information is an extrapolation and should be empirically verified for specific applications.

| Solvent | Chemical Class | Polarity | Expected Solubility of NMP-d2 |

| Polar Protic Solvents | |||

| Water | Inorganic | Highly Polar | Miscible |

| Ethanol | Alcohol | Polar | Miscible |

| Methanol | Alcohol | Polar | Miscible |

| Isopropanol | Alcohol | Polar | Miscible |

| Polar Aprotic Solvents | |||

| Acetone | Ketone | Polar | Miscible[8] |

| Acetonitrile | Nitrile | Polar | Miscible |

| Dimethylformamide (DMF) | Amide | Polar | Miscible |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar | Miscible |

| Ethyl Acetate | Ester | Polar | Miscible[8] |

| Nonpolar Solvents | |||

| Toluene | Aromatic Hydrocarbon | Nonpolar | Miscible |

| Benzene | Aromatic Hydrocarbon | Nonpolar | Miscible[1][9] |

| Dichloromethane | Halogenated Hydrocarbon | Moderately Polar | Miscible[10][11] |

| Chloroform | Halogenated Hydrocarbon | Moderately Polar | Miscible[1][8][9] |

| Diethyl Ether | Ether | Relatively Nonpolar | Miscible[1][9] |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Sparingly Soluble to Immiscible[12] |

Theoretical Framework for Solubility: Hansen Solubility Parameters

A more nuanced prediction of solubility can be achieved using Hansen Solubility Parameters (HSP), which are based on the principle of "like dissolves like".[13] HSP decomposes the total Hildebrand solubility parameter into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[13][14] Solvents with similar HSP values are likely to be miscible.

The Hansen Solubility Parameters for NMP are:

-

δd (Dispersion): ~18.0 MPa½

-

δp (Polar): ~12.3 MPa½

-

δh (Hydrogen Bonding): ~7.2 MPa½

These parameters can be used to calculate the "distance" between NMP and another solvent in the three-dimensional Hansen space. A smaller distance indicates a higher likelihood of miscibility. While the HSP for NMP-d2 have not been explicitly determined, they are expected to be very close to those of NMP.

Caption: Workflow for Quantitative Solubility Determination

Conclusion

1-Methylpyrrolidinone-5,5,-d2, as a deuterated analogue of NMP, is expected to exhibit a similar and broad solubility profile in organic solvents. It is predicted to be miscible with most polar and many nonpolar organic solvents, with the notable exception of aliphatic hydrocarbons like hexane. While theoretical frameworks such as Hansen Solubility Parameters can provide valuable guidance for solvent selection, empirical verification is strongly recommended for critical applications. The protocols detailed in this guide offer a reliable methodology for such determinations. As the use of deuterated solvents continues to expand in research and development, a thorough understanding of their physical properties, including solubility, is essential for the design and execution of robust experimental work.

References

-

ResearchGate. (n.d.). Surface tension and the Hansen solubility parameters for NMP, DMF, IPA.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters for the selected polymers, solvents, and nonsolvents. Retrieved from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

-

ACS Publications. (2019). Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation. The Journal of Physical Chemistry B. Retrieved from [Link]

-

MDPI. (2021). New Insights on Solvent Implications in the Design of Materials Based on Cellulose Derivatives Using Experimental and Theoretical Approaches. Polymers. Retrieved from [Link]

-

Wikipedia. (2023). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). N-Methyl-2-pyrrolidone. Retrieved from [Link]

-

NMP. (n.d.). NMP ( N-Methyl-2-pyrrolidone ). Retrieved from [Link]

-

Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). Introduction to 1-methyl-2-pyrrolidone. Retrieved from [Link]

-

SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-METHYL-5-PYRROLIDINONE. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental molar solubility of DFP in NMP (1) + EtOH (2) mixtures at.... Retrieved from [Link]

-

ACS Publications. (n.d.). Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved from [Link]

-

ACS Publications. (n.d.). Deuteration effects on the miscibility and phase separation kinetics of polymer blends. Macromolecules. Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Organometallics. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone. Retrieved from [Link]

-

ResearchGate. (n.d.). Co₂ solubility measurements and modelling in amine-NMP solvent blends. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

-

lookchem. (n.d.). Cas 1665-00-5,DICHLOROMETHANE-D2. Retrieved from [Link]

-

SYNTHETIKA. (n.d.). N-Methylpyrrolidone N-Methyl-2-pyrrolidone NMP Solvent - 500ml. Retrieved from [Link]

-

European Commission. (2020). D3.6 - Application of NMP replacement solvents. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Hansen sphere of PVDF and Hansen solubility parameters for NMP,.... Retrieved from [Link]

-

ResearchGate. (n.d.). The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Amino-d2-toluene. Retrieved from [Link]

Sources

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. 1-methyl-2-pyrrolidinone [thegoodscentscompany.com]

- 3. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]

- 4. Advantages and Limitations of Deuterated Solvents in Organic Synthesis – SYNMR [synmr.in]

- 5. atamankimya.com [atamankimya.com]

- 6. N-Methylpyrrolidone N-Methyl-2-pyrrolidone NMP Solvent - 500ml - SYNTHETIKA [synthetikaeu.com]

- 7. folding.cchmc.org [folding.cchmc.org]

- 8. 1-Methyl-2-pyrrolidinone biotech. grade, = 99.7 872-50-4 [sigmaaldrich.com]

- 9. Introduction to 1-methyl-2-pyrrolidone | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 10. lookchem.com [lookchem.com]

- 11. DICHLOROMETHANE-D2 | 1665-00-5 [chemicalbook.com]

- 12. haltermann-carless.com [haltermann-carless.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Navigating the Niche: A Technical Guide to Sourcing and Utilizing 1-Methylpyrrolidinone-5,5,-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyrrolidinone-5,5,-d2 (d2-NMP) is a specialized, stable isotope-labeled internal standard critical for enhancing the accuracy and reliability of quantitative bioanalytical studies using liquid chromatography-mass spectrometry (LC-MS). Unlike its ubiquitous non-deuterated counterpart, N-methylpyrrolidone (NMP), d2-NMP is not a readily available, off-the-shelf chemical. This guide provides an in-depth technical overview for researchers and drug development professionals on the strategic sourcing of d2-NMP through custom synthesis, its application as an internal standard, and the critical quality considerations to ensure data integrity.

The Critical Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative LC-MS, particularly in regulated bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1][2] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H). This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][2]

The core principle behind the efficacy of deuterated standards is isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte. Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[3]

Key Advantages of Using a Deuterated Internal Standard like 1-Methylpyrrolidinone-5,5,-d2:

-

Correction for Matrix Effects: The complex biological matrices of samples can suppress or enhance the ionization of the analyte in the mass spectrometer. A deuterated internal standard experiences the same matrix effects as the analyte, allowing for effective normalization.[3]

-

Compensation for Sample Preparation Variability: Losses can occur during various sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4] A deuterated standard, added before extraction, experiences the same losses, ensuring the analyte-to-standard ratio remains constant.

-

Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[4]

Sourcing 1-Methylpyrrolidinone-5,5,-d2: The Necessity of Custom Synthesis

A thorough search of commercial chemical catalogs reveals that 1-Methylpyrrolidinone-5,5,-d2 is not a stock item. Therefore, researchers requiring this specific isotopologue must engage with a company specializing in custom stable isotope labeling.

Proposed Synthetic Pathway

The most common industrial synthesis of N-methylpyrrolidone involves the reaction of γ-butyrolactone (GBL) with methylamine.[5][6][7][8][9] To produce 1-Methylpyrrolidinone-5,5,-d2, the synthesis would necessitate a deuterated precursor, specifically 5,5-dideuterio-γ-butyrolactone.

A plausible synthetic route is outlined below:

Caption: Workflow for procuring a custom-synthesized internal standard.

Application in LC-MS Method Development and Validation

Once 1-Methylpyrrolidinone-5,5,-d2 is synthesized and its quality confirmed, it can be incorporated into an LC-MS method for the quantification of NMP in biological matrices.

General Protocol for Sample Analysis

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of 1-Methylpyrrolidinone-5,5,-d2 in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Prepare a working solution of the internal standard at a concentration appropriate for the expected range of the analyte.

-

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine), add a precise volume of the internal standard working solution.

-

Perform sample cleanup, such as protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample onto an appropriate HPLC or UHPLC column for chromatographic separation.

-

Detect the analyte (NMP) and the internal standard (d2-NMP) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Example MRM transitions:

-

NMP: m/z 100 → 58

-

d2-NMP: m/z 102 → 60 (predicted)

-

-

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Quality Control and Validation

For use in regulated bioanalysis, the analytical method employing 1-Methylpyrrolidinone-5,5,-d2 as an internal standard must be thoroughly validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Ensuring that there are no interfering peaks from the matrix at the retention times of the analyte and internal standard.

-

Accuracy and Precision: Demonstrating that the method provides accurate and precise measurements over the entire calibration range.

-

Matrix Effect: Evaluating the impact of the biological matrix on the ionization of the analyte and internal standard.

-

Stability: Assessing the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.

Conclusion

1-Methylpyrrolidinone-5,5,-d2 is a valuable tool for researchers and drug development professionals who require accurate and reliable quantification of N-methylpyrrolidone in biological matrices. While not commercially available as a stock item, it can be procured through custom synthesis from specialized suppliers. By carefully selecting a synthesis partner and following a robust workflow for procurement and method validation, researchers can leverage the power of isotope dilution mass spectrometry to ensure the integrity and reproducibility of their analytical data.

References

- US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP) - Google Patents.

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (November 08 2025). Available at: [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? - BTP. Available at: [Link]

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, Volume-1, Issue-1, 2014.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (October 30 2025). Available at: [Link]

-

Organocatalytic a-deuteration of carbonyl compounds: a pTSA/D2O strategy for bioactive and - RSC Publishing - The Royal Society of Chemistry. (December 26 2025). Available at: [Link]

-

Custom synthesis - Shimadzu Chemistry & Diagnostics. Available at: [Link]

-

Toronto Research Chemicals (TRC) - Genetika Science. Available at: [Link]

-

Ruthenium Catalyzed Selective α- and α,β-Deuteration of Alcohols Using D2O | Organic Letters - ACS Publications. (September 18 2015). Available at: [Link]

- US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents.

-

Synthesis of γ‐Butyrolactone Derivatives from Dihydrotagetone and Evaluation of Their Antidiabetic Activity - ResearchGate. Available at: [Link]

-

METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (September 26 2011). Available at: [Link]

- CN105254599A - Method for preparing GBL (Gamma-Butyrolactone) by taking furfural as raw material - Google Patents.

-

A simple method for α -position deuterated carbonyl compounds with pyrrolidine as catalyst | Request PDF - ResearchGate. (August 05 2025). Available at: [Link]

-

N-Methyl-Pyrrolidone(NMP):Synthesis Method of NMP - UIV CHEM. (February 20 2025). Available at: [Link]

-

N-Methyl-2-pyrrolidone - Wikipedia. Available at: [Link]

-

Custom radiolabelling & stable isotope synthesis | Nuvisan DMPK. Available at: [Link]

-

Toronto Research Chemicals - Home. Available at: [Link]

-

LGC acquires C/D/N Isotopes. (January 23 2020). Available at: [Link]

-

PROCESS FOR THE PRODUCTION OF GAMMA-BUTYROLACTONE - European Patent Office - EP 0746553 B1. Available at: [Link]

- US6987191B1 - Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials - Google Patents.

-

Synthesis of Gamma-Butyrolactone Hormones Enables Understanding of Natural Product Induction - PMC. Available at: [Link]

-

Cambridge Isotope Laboratories (CIL): Your Partner in Stable Isotope Labeled Compounds. (March 21 2018). Available at: [Link]

-

Isotopic Labeling Services | Charles River. Available at: [Link]

-

Catalytic β-Functionalization of Carbonyl Compounds Enabled by α,β-Desaturation | ACS Catalysis - ACS Publications. (May 04 2020). Available at: [Link]

-

LGC acquires Toronto Research Chemicals, strengthening presence in reference standards market. (August 12 2019). Available at: [Link]

- DE19745213C2 - Process for the preparation of gamma-butyrolactones substituted in the 5-position - Google Patents.

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]

-

Toronto Research Chemicals (TRC) products - Bio-Connect. Available at: [Link]

-

Custom radiolabelling & stable isotope synthesis | Nuvisan DMPK. Available at: [Link]

-

Building the Future of Deuterated APIs: CIL's Unmatched Global Supply, Now in India. (November 14 2025). Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP) - Google Patents [patents.google.com]

- 6. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 7. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]

- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 9. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isotopic Labeling of N-Methyl-2-pyrrolidone (NMP): Mechanistic Pathways, Synthesis, and Applications in Mass Spectrometry

Executive Summary

N-Methyl-2-pyrrolidone (NMP) is a ubiquitous polar aprotic solvent utilized extensively in petrochemical processing, polymer synthesis, and pharmaceutical formulations. Despite its utility, NMP is classified under the Globally Harmonized System (GHS) as an embryotoxic agent, necessitating stringent occupational and environmental biomonitoring[1]. To accurately quantify NMP and its metabolites in complex biological matrices, researchers rely on Stable Isotope Dilution (SID) mass spectrometry. This technical guide explores the mechanistic rationale, synthetic methodologies, and analytical workflows for utilizing isotopically labeled NMP (e.g., NMP-d9) and its deuterated metabolites as internal standards in drug development and toxicology.

The Rationale: Toxicological Monitoring and Matrix Effects

In pharmacokinetic and toxicological studies, quantifying NMP in plasma or urine is notoriously challenging due to the complexity of the biological matrix. Co-eluting endogenous compounds often cause severe ion suppression or enhancement during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

To correct for these matrix effects, Stable Isotope Dilution (SID) is employed as the analytical gold standard[2]. By spiking samples with an isotopically labeled standard (such as NMP-d9), analytical specificity is preserved. Because the deuterated standard is chemically identical to the native analyte, it mirrors the exact extraction recovery, chromatographic retention, and ionization efficiency[2]. The mass spectrometer differentiates the two solely by their mass-to-charge (m/z) ratio, allowing for highly accurate ratiometric quantification.

Mechanistic Metabolism of NMP

In humans, NMP undergoes rapid biotransformation, driven primarily by cytochrome P450-mediated oxidation. Understanding this pathway is critical, as the downstream metabolites serve as the primary biomarkers for exposure assessment.

NMP is sequentially oxidized at the aliphatic ring. It is first converted to 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP). This intermediate is further oxidized to N-methylsuccinimide (MSI), which subsequently undergoes hydroxylation to form 2-hydroxy-N-methylsuccinimide (2-HMSI)[3],[1].

Fig 1. Oxidative metabolic pathway of NMP to its primary urinary metabolites.

Quantitative Pharmacokinetic Data

The determination of these specific metabolites is a well-established technique for exposure assessment[3]. The table below synthesizes the pharmacokinetic behavior and analytical detection limits of NMP and its primary biomarkers.

Table 1: Pharmacokinetic and Analytical Parameters of NMP and Major Metabolites

| Analyte | Biological Half-Life | Urinary Excretion (% of Administered Dose) | Analytical LOD (µg/L) |

| NMP (Parent) | ~7 - 10 hours[4] | ~16 - 18% (Measured as sum with metabolites)[5] | N/A |

| 5-HNMP | - | 44%[3],[1] | 5 - 20[1] |

| 2-HMSI | - | 20%[3],[1] | 5 - 20[1] |

Synthetic Methodologies for Isotopic Labeling

The synthesis of deuterated NMP and its derivatives requires careful strategic planning to prevent isotopic scrambling. Two distinct methodologies are utilized depending on the application: bottom-up synthesis for pure solvent/standards, and late-stage functionalization for complex pharmaceuticals.

Bottom-Up Synthesis of NMP-d9

Direct Hydrogen Isotope Exchange (HIE) on the NMP lactam ring often yields incomplete deuteration at the aliphatic carbons. To achieve the >98% isotopic purity required for mass spectrometry standards, a bottom-up synthetic approach using fully deuterated precursors is mandatory[2].

Step-by-Step Methodology: Synthesis of N-Methyl-d3-2-pyrrolidinone-d6 (NMP-d9) Note: This protocol is adapted from industrial synthesis standards. A high-pressure autoclave is required because the reaction temperature must significantly exceed the boiling points of the reactants to drive amidation and cyclization.

-

Reactor Preparation: Purge a high-pressure stainless-steel autoclave with inert gas (N2 or Ar) to eliminate oxygen and prevent oxidative side reactions at high temperatures.

-

Reagent Charging: Charge the reactor with 1.0 molar equivalent of γ-butyrolactone-d6[2].

-

Amine Addition: Introduce 1.8 molar equivalents of methylamine-d3 into the reactor[2].

-

Causality: An excess of the highly volatile methylamine-d3 compensates for vapor phase partitioning within the headspace, driving the thermodynamic equilibrium toward the open-chain amide intermediate.

-

-

Cyclization (Heating): Seal the reactor and heat to 250–280 °C[2]. Maintain for 4–6 hours.

-

Causality: The internal pressure will rise significantly due to the generation of water-d2 as a byproduct and the vapor pressure of unreacted methylamine-d3[2]. This high-temperature/high-pressure environment is necessary to force the intramolecular cyclization of the amide intermediate into the final lactam ring.

-

-